molecular formula C13H10O3 B6356921 2-(3,4-Methylenedioxyphenyl)phenol, 95% CAS No. 1175858-16-8

2-(3,4-Methylenedioxyphenyl)phenol, 95%

Cat. No. B6356921
CAS RN: 1175858-16-8
M. Wt: 214.22 g/mol
InChI Key: XWZVTZRAADNQRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Methylenedioxyphenyl)phenol, 95% (2-MDPP-95) is a synthetic compound derived from the aromatic phenol group. It is a white crystalline solid with a melting point of 155°C. 2-MDPP-95 is an important chemical precursor for the synthesis of various drugs, dyes, and polymers. It has also been used as a biochemical reagent in laboratory experiments.

Scientific Research Applications

2-(3,4-Methylenedioxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the synthesis of various drugs, dyes, and polymers. It has also been used as a biochemical reagent in laboratory experiments. It has been used as a substrate for the enzymatic synthesis of a variety of compounds, including nucleosides, nucleotides, and polymers. It has also been used as a reagent in the synthesis of various dyes, such as the fluorescent dye rhodamine B.

Mechanism of Action

2-(3,4-Methylenedioxyphenyl)phenol, 95% is an aromatic phenol that is capable of forming hydrogen bonds with other molecules. Its hydroxyl group is able to form hydrogen bonds with a variety of molecules, including proteins, lipids, and carbohydrates. These hydrogen bonds can be used to stabilize the structure of the molecules and facilitate the formation of new bonds.
Biochemical and Physiological Effects
2-(3,4-Methylenedioxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the biosynthesis of prostaglandins. Additionally, 2-(3,4-Methylenedioxyphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-(3,4-Methylenedioxyphenyl)phenol, 95% is a useful chemical reagent for laboratory experiments due to its high purity and availability. It is also relatively easy to synthesize, and the overall yield of the synthesis process is typically 95%. However, it is important to note that 2-(3,4-Methylenedioxyphenyl)phenol, 95% is a hazardous material and should be handled with caution.

Future Directions

2-(3,4-Methylenedioxyphenyl)phenol, 95% has a variety of potential future applications. It could be used in the synthesis of new drugs, dyes, and polymers. It could also be used as a biochemical reagent in laboratory experiments. Additionally, further research could be conducted to explore its biochemical and physiological effects. Finally, its potential as an anti-inflammatory, anti-oxidant, and anti-cancer agent could be explored.

Synthesis Methods

2-(3,4-Methylenedioxyphenyl)phenol, 95% is synthesized from 3,4-methylenedioxyphenol (MDP) using a two-step process. The first step involves the reaction of MDP with a base in an organic solvent to form the intermediate 3,4-methylenedioxyphenylhydroxylamine (MDPHA). The second step involves the reaction of MDPHA with an acid in an organic solvent to form 2-(3,4-Methylenedioxyphenyl)phenol, 95%. The overall yield of this process is typically 95%.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-11-4-2-1-3-10(11)9-5-6-12-13(7-9)16-8-15-12/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZVTZRAADNQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Methylenedioxyphenyl)phenol

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